Methyl DL-2-isothiocyanatocaproate

Description

The exact mass of the compound Methyl 2-isothiocyanatohexanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

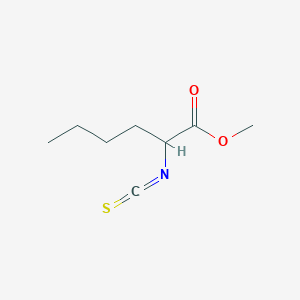

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-isothiocyanatohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2S/c1-3-4-5-7(9-6-12)8(10)11-2/h7H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUAHMTCGCWAEQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC)N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374959 |

Source

|

| Record name | methyl 2-isothiocyanatohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206761-73-1 |

Source

|

| Record name | methyl 2-isothiocyanatohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206761-73-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Preparation of isothiocyanate derivatives from amino acid esters

An In-Depth Technical Guide to the Synthesis of Isothiocyanate Derivatives from Amino Acid Esters

Authored by: A Senior Application Scientist

Introduction: The Versatility of Amino Acid-Derived Isothiocyanates

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group. In the realm of medicinal chemistry and drug development, isothiocyanates derived from amino acids represent a particularly valuable scaffold. This is due to the dual functionality they present: the inherent electrophilicity of the isothiocyanate group, which allows for covalent modification of biological targets, and the chirality and structural diversity imparted by the amino acid backbone. These features have led to their exploration in a wide range of therapeutic areas, including as anticancer agents, enzyme inhibitors, and antimicrobial compounds.

This guide provides a comprehensive overview of the primary synthetic routes for preparing isothiocyanate derivatives from amino acid esters. We will delve into the mechanistic underpinnings of these transformations, offer detailed experimental protocols, and discuss the practical considerations necessary for successful synthesis in a research and development setting.

Core Synthetic Strategies: A Comparative Analysis

The conversion of a primary amine, such as that found in an amino acid ester, to an isothiocyanate requires the introduction of a thiocarbonyl group. The choice of reagent for this transformation is critical and dictates the reaction conditions, substrate scope, and overall efficiency of the synthesis. Two main strategies dominate the landscape: the use of thiophosgene and its analogues, and methods based on carbon disulfide.

The Thiophosgene-Based Approach

Thiophosgene (CSCl₂) is a highly effective thiocarbonylating agent that reacts readily with primary amines to form isothiocyanates. The reaction proceeds through an unstable intermediate, a thiocarbamoyl chloride, which then eliminates hydrogen chloride to yield the desired product.

Mechanism of Action

The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct, driving the reaction to completion.

Caption: Reaction mechanism for isothiocyanate synthesis using thiophosgene.

Advantages and Disadvantages

| Feature | Analysis |

| Advantages | High reactivity, often leading to clean and high-yielding reactions. The reaction is generally applicable to a wide range of amino acid esters. |

| Disadvantages | Thiophosgene is highly toxic, volatile, and moisture-sensitive, requiring specialized handling procedures and a well-ventilated fume hood. Its use is often restricted in industrial settings. |

Experimental Protocol: Synthesis of Ethyl 2-isothiocyanatoacetate

Materials:

-

Glycine ethyl ester hydrochloride

-

Thiophosgene

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Suspend glycine ethyl ester hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C using an ice bath.

-

Add triethylamine (2.2 eq) dropwise to the suspension to liberate the free amine. Stir for 15 minutes.

-

In a separate flask, prepare a solution of thiophosgene (1.1 eq) in anhydrous DCM.

-

Add the thiophosgene solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Carbon Disulfide-Based Methods

Due to the hazardous nature of thiophosgene, alternative methods utilizing carbon disulfide (CS₂) have been developed. These methods generally involve a two-step process: the formation of a dithiocarbamate salt followed by its decomposition to the isothiocyanate.

Mechanism of Action

The amino acid ester reacts with carbon disulfide in the presence of a base (typically an amine like triethylamine or a stronger base like potassium hydroxide) to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent, such as a carbodiimide (e.g., DCC, EDC), a chloroformate, or tosyl chloride, to induce the elimination of H₂S or a related sulfur species, yielding the isothiocyanate.

Caption: General workflow for isothiocyanate synthesis via a dithiocarbamate intermediate.

Common Desulfurizing Agents and Their Characteristics

| Desulfurizing Agent | Key Features |

| Dicyclohexylcarbodiimide (DCC) | Effective and widely used. Forms dicyclohexylthiourea as a byproduct, which can often be removed by filtration. |

| Ethyl Chloroformate | Reacts with the dithiocarbamate to form an unstable intermediate that decomposes to the isothiocyanate. |

| Tosyl Chloride | Activates the dithiocarbamate for elimination. |

Experimental Protocol: Synthesis of Methyl 2-isothiocyanatopropanoate using DCC

Materials:

-

Alanine methyl ester hydrochloride

-

Carbon disulfide (CS₂)

-

Triethylamine (TEA)

-

Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM), anhydrous

-

Standard laboratory glassware

Procedure:

-

Dissolve alanine methyl ester hydrochloride (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM. Stir at room temperature for 15 minutes to generate the free amine.

-

Cool the solution to 0 °C and add carbon disulfide (1.2 eq) dropwise.

-

Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture back to 0 °C and add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

-

A precipitate of dicyclohexylthiourea will form. Stir the reaction at room temperature overnight.

-

Filter the reaction mixture to remove the precipitated dicyclohexylthiourea.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude isothiocyanate by column chromatography on silica gel.

Alternative and Milder Reagents

The quest for safer and more user-friendly reagents has led to the development of thiophosgene surrogates. These compounds often generate thiophosgene in situ or react through a similar mechanism but are less volatile and easier to handle.

-

Thiocarbonyl diimidazole (TCDI): A solid, stable reagent that offers a safer alternative to thiophosgene. It reacts with amines to form an imidazole-thiocarbamoyl intermediate, which then eliminates imidazole to furnish the isothiocyanate.

Purification and Characterization

Isothiocyanates derived from amino acid esters are typically oils or low-melting solids. Purification is most commonly achieved by:

-

Silica Gel Chromatography: Using a gradient of ethyl acetate in hexanes is often effective.

-

Vacuum Distillation: Suitable for thermally stable and relatively volatile isothiocyanates.

Characterization of the final product is crucial to confirm its identity and purity. Key analytical techniques include:

-

Infrared (IR) Spectroscopy: A strong and characteristic absorption band for the -N=C=S group is observed in the region of 2050-2200 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the overall structure of the molecule. The carbon of the isothiocyanate group typically appears around 130-140 ppm in the ¹³C NMR spectrum.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

Conclusion and Future Outlook

The synthesis of isothiocyanate derivatives from amino acid esters is a well-established field with a variety of reliable methods at the disposal of the synthetic chemist. While the thiophosgene route remains highly efficient, the toxicity of the reagent necessitates careful consideration and has spurred the development of safer alternatives based on carbon disulfide and other thiocarbonylating agents. The choice of synthetic route will ultimately depend on factors such as the scale of the reaction, the available laboratory facilities, and the specific properties of the amino acid ester substrate. As the demand for novel, covalently-acting therapeutic agents continues to grow, the development of even more efficient, greener, and safer methods for the synthesis of these valuable compounds will remain an active area of research.

References

Introduction: The Versatile Chemistry of Aliphatic Isothiocyanates

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Aliphatic Isothiocyanates

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the functional group -N=C=S.[1] While found in both aliphatic and aromatic forms, aliphatic isothiocyanates are of particular interest due to their prevalence in nature, notably as hydrolysis products of glucosinolates in cruciferous vegetables like broccoli, cabbage, and mustard.[2][3] These compounds are not merely responsible for the pungent flavors of these plants; they are also potent bioactive molecules with applications ranging from anticancer therapeutics to agricultural fumigants.[4][5][6]

Their significance in synthetic chemistry is equally profound, where they serve as versatile intermediates for the construction of diverse nitrogen- and sulfur-containing heterocycles.[7] The unique electronic structure of the isothiocyanate group imparts a distinct and highly useful reactivity profile, making it a valuable tool for researchers, particularly in the fields of medicinal chemistry and drug development.[4] This guide provides a detailed exploration of the core chemical properties, reactivity, and practical applications of aliphatic isothiocyanates, offering field-proven insights for scientific professionals.

Molecular Structure and Physicochemical Properties

The reactivity of aliphatic isothiocyanates is a direct consequence of their electronic and structural characteristics. Understanding these foundational properties is key to predicting their behavior in chemical reactions and biological systems.

Bonding and Electronic Structure

The isothiocyanate functional group (R-N=C=S) features a cumulenic system of double bonds. The central carbon atom is sp-hybridized, leading to a nearly linear arrangement of the N=C=S moiety, with the SCN angle approaching 180°.[1] Bond lengths in the functional group are approximately 1.17 Å for the N=C bond and 1.58 Å for the C=S bond.[1]

The key to isothiocyanate reactivity lies in the electrophilicity of the central carbon. This carbon is bonded to two highly electronegative atoms, nitrogen and sulfur, which pull electron density away from it. This creates a significant partial positive charge (δ+) on the carbon, making it a prime target for attack by a wide range of nucleophiles.[3][8] This inherent reactivity is the cornerstone of their utility as covalent modifiers in biological systems and as building blocks in organic synthesis.[8]

Spectroscopic Characterization

The unique structure of the isothiocyanate group gives rise to distinct spectroscopic signatures that are invaluable for its identification and quantification.

-

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum of an isothiocyanate is a very strong and broad absorption band corresponding to the asymmetric stretching of the -N=C=S group. This band typically appears in the region of 2280-1990 cm⁻¹.[9] Its high intensity and characteristic position make IR spectroscopy a primary tool for confirming the presence of the isothiocyanate functional group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹³C NMR spectra, the central carbon of the isothiocyanate group is highly deshielded and typically resonates in the range of 125-140 ppm. The chemical shifts of protons on the aliphatic chain (the 'R' group) can be analyzed to confirm the overall structure of the molecule.

-

Mass Spectrometry (MS) : Aliphatic isothiocyanates generally show clear molecular ion peaks in mass spectrometry, allowing for the determination of molecular weight. Fragmentation patterns are often dictated by the nature of the aliphatic side chain.

| Spectroscopic Technique | Characteristic Signature | Typical Range/Value |

| Infrared (IR) Spectroscopy | Strong, broad asymmetric -N=C=S stretch | 2280-1990 cm⁻¹[9] |

| ¹³C NMR Spectroscopy | Isothiocyanate Carbon (-C =S) | 125-140 ppm |

| ¹H NMR Spectroscopy | Protons α to the -NCS group | ~3.5 ppm (variable) |

Synthesis of Aliphatic Isothiocyanates

While naturally occurring, the laboratory synthesis of aliphatic isothiocyanates is crucial for accessing diverse structures for research and development. Several reliable methods exist, with the choice often depending on the availability of starting materials and the desired scale.

The most common and versatile method involves the reaction of a primary aliphatic amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate.[5] This salt is then decomposed using a desulfurylating agent, such as tosyl chloride or propane phosphonic acid anhydride (T3P®), to yield the corresponding isothiocyanate.[10] This two-step, one-pot procedure is widely adopted due to its operational simplicity and broad substrate scope.[10]

Other synthetic routes include the isomerization of aliphatic thiocyanates (R-S-C≡N) to the more thermodynamically stable isothiocyanates (R-N=C=S) and the sulfuration of isocyanides.[1] However, the direct reaction of aliphatic isocyanides with elemental sulfur is often sluggish and may require catalysis or nucleophilic activation to proceed efficiently.

Cycloaddition Reactions

Isothiocyanates can participate in cycloaddition reactions, serving as reactive components for constructing heterocyclic rings. The C=S bond can act as a dienophile or dipolarophile. For instance, they can undergo [2+3] cycloadditions with 1,3-dipoles or [4+2] cycloadditions with dienes, providing access to five- and six-membered sulfur- and nitrogen-containing heterocycles. [11][12]These reactions significantly expand the synthetic utility of isothiocyanates beyond simple nucleophilic additions.

Applications in Drug Development and Chemical Biology

The unique reactivity of aliphatic isothiocyanates has been harnessed by nature and chemists alike, leading to significant applications in medicine. [13][14]

Covalent Inhibitors and Modulators

Many isothiocyanates exhibit potent biological activity by acting as covalent inhibitors of enzymes or other proteins. The electrophilic carbon of the ITC group reacts with nucleophilic residues on the protein surface, most commonly cysteine (via its thiol group) or lysine (via its primary amine group), forming a permanent covalent bond. A paradigmatic example is the action of sulforaphane , an aliphatic isothiocyanate derived from broccoli. Sulforaphane covalently modifies cysteine residues on the Keap1 protein. [2]This modification disrupts the Keap1-Nrf2 complex, liberating the transcription factor Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes, including those for phase II detoxification enzymes like GSTs and NQO-1. [2]This mechanism is a primary driver of the chemopreventive and antioxidant effects attributed to sulforaphane. [2][15]The potential of isothiocyanates to enhance the efficacy of chemotherapeutic agents like cisplatin and doxorubicin is also an active area of research. [16]

Experimental Protocols and Safe Handling

The high reactivity and volatility of many aliphatic isothiocyanates necessitate careful handling and specific experimental procedures.

General Safety and Handling Precautions

Aliphatic isothiocyanates, such as allyl isothiocyanate, are often volatile, flammable, and potent lachrymators (tear-inducing agents). [6][17]They are toxic upon ingestion, inhalation, and skin absorption. [6]

-

Engineering Controls : Always handle isothiocyanates in a well-ventilated chemical fume hood. [18]For operations above 46°C, a closed system with explosion-proof equipment is recommended. [17][18]* Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. [17][18]* Storage : Store in a cool, fireproof, well-ventilated area, away from strong oxidants, acids, and foodstuffs. [17]Containers should be tightly sealed. [17]* Spill Management : In case of a spill, evacuate the area. Absorb small spills with an inert material like sand or earth and collect for disposal using non-sparking tools. [17][19]Prevent entry into waterways. [19]

Protocol: Synthesis of an Aliphatic Thiourea

This protocol describes a standard procedure for reacting an aliphatic isothiocyanate with a primary amine to validate its reactivity.

-

Objective : To synthesize N-benzyl-N'-propylthiourea from propyl isothiocyanate and benzylamine.

-

Materials : Propyl isothiocyanate, benzylamine, ethanol, glassware.

-

Procedure :

-

In a round-bottom flask, dissolve benzylamine (1.0 eq) in ethanol (5 mL per mmol of amine).

-

Add propyl isothiocyanate (1.0 eq) dropwise to the stirred solution at room temperature.

-

An exothermic reaction may be observed. The reaction is typically complete within 1-2 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

Characterize the product by melting point, IR, and NMR spectroscopy to confirm the formation of the thiourea linkage.

-

Protocol: Spectroscopic Quantitation of Isothiocyanates

This method provides a reliable way to determine the concentration of isothiocyanates in a sample, leveraging their reaction with a dithiol. [20]

-

Principle : Aliphatic isothiocyanates react quantitatively with 1,2-benzenedithiol in a cyclocondensation reaction to form 1,3-benzodithiole-2-thione. [20][21]This product has a strong UV absorbance at 365 nm, which can be measured spectrophotometrically. [20]* Procedure :

-

Prepare a standard curve using a known concentration of a pure aliphatic isothiocyanate.

-

To a solution of the isothiocyanate sample in a suitable solvent, add an excess of 1,2-benzenedithiol.

-

The reaction proceeds under mild conditions and is typically complete within an hour at room temperature. [20] 4. Measure the absorbance of the resulting solution at 365 nm using a UV-Vis spectrophotometer.

-

Calculate the concentration of the isothiocyanate in the original sample by comparing its absorbance to the standard curve.

-

-

Causality : This assay is highly specific as other related functional groups like thiocyanates or isocyanates do not interfere under the assay conditions, providing a self-validating system for ITC quantification. [20]

Conclusion

Aliphatic isothiocyanates are a functionally rich and synthetically versatile class of molecules. Their well-defined chemical properties, dominated by the electrophilic nature of the -N=C=S group, provide a predictable platform for chemical reactions and biological interactions. For researchers in organic synthesis and drug development, a thorough understanding of their reactivity with nucleophiles, participation in cycloadditions, and mechanisms of biological action is essential. As our understanding of their role in cellular pathways continues to grow, the rational design of new isothiocyanate-based therapeutics and chemical probes holds immense promise for addressing a range of human diseases.

References

-

Németh, A., & Ábrányi-Balogh, P. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 26(4), 1081. [Link]

-

Wikipedia. (n.d.). Isothiocyanate. Retrieved January 17, 2026, from [Link]

-

Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60(22), 2839-2864. [Link]

-

Linus Pauling Institute. (2017). Isothiocyanates. Oregon State University. [Link]

-

Wang, J., et al. (2022). Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma. International Journal of Molecular Sciences, 23(21), 13348. [Link]

-

Maeda, B., & Murakami, K. (2024). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

-

Komal, et al. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Current Research in Nutrition and Food Science, 10(2). [Link]

-

National Center for Biotechnology Information. (n.d.). Allyl Isothiocyanate. PubChem. [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. [Link]

-

Mokrosz, J. L., & Paluchowska, M. H. (1991). Isothiocyanates in the chemistry of heterocycles. Chemical Reviews, 91(1), 1-24. [Link]

-

Chen, C., et al. (2021). Reactions of Iso(thio)cyanates with Dialanes: Cycloaddition, Reductive Coupling, or Cleavage of the C═S or C═O Bond. Inorganic Chemistry, 60(19), 15003–15015. [Link]

-

Zhang, Y., et al. (1992). Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols. Analytical Biochemistry, 205(1), 100-107. [Link]

-

Hecht, S. S. (1999). Are isothiocyanates potential anti-cancer drugs? Proceedings of the Society for Experimental Biology and Medicine, 220(4), 221-225. [Link]

-

ResearchGate. (n.d.). Reaction of isothiocyanates with nucleophiles. [Link]

-

Kaiser, A. E., et al. (2021). Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl... PubMed. [Link]

-

Pérez-Castaño, E., et al. (2023). Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. Food Reviews International. [Link]

-

Wiatrak, B., et al. (2021). Health Benefits, Applications, and Analytical Methods of Freshly Produced Allyl Isothiocyanate. Molecules, 26(16), 4987. [Link]

-

Kyriakoudi, A., & Tsimidou, M. Z. (2018). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Foods, 7(5), 75. [Link]

-

International Labour Organization. (n.d.). ICSC 0372 - ALLYL ISOTHIOCYANATE. [Link]

-

Singh, A., et al. (2023). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Nutrition, 10, 1283623. [Link]

-

El-Sayed, R., & El-Gazzar, M. G. (2017). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc, 2017(4), 211-249. [Link]

-

Semantic Scholar. (n.d.). Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols. [Link]

-

Chad's Prep. (2021, February 22). 16.6 Cycloaddition Reactions | Organic Chemistry [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Cyclocondensation reaction of isothiocyanates with 1,2-benzenedithiol. [Link]

-

Mąkosza, M., & Bialecki, J. (2023). Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles. Molecules, 28(10), 4070. [Link]

-

Agerbirk, N., et al. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry, 119, 62-71. [Link]

-

Butler, R. N., et al. (2000). The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d]t[1][4]riazoles. Journal of the Chemical Society, Perkin Transactions 1, (21), 3705-3710. [Link]

Sources

- 1. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 2. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 4. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Allyl Isothiocyanate | C4H5NS | CID 5971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Isothiocyanate synthesis [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Competitive reactivity of the aryl isothiocyanate dipolarophile at N [[double bond, length half m-dash]] C versus C [[double bond, length half m-dash]] S with nucleophilic 1,3-dipoles: a combined experimental and theoretical study. The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][1,2,3]triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 17. ICSC 0372 - ALLYL ISOTHIOCYANATE [chemicalsafety.ilo.org]

- 18. echemi.com [echemi.com]

- 19. ALLYL ISOTHIOCYANATE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Emerging Therapeutic Potential of Fatty Acid Isothiocyanate Esters: A Technical Guide

Abstract

Isothiocyanates (ITCs), the bioactive compounds derived from cruciferous vegetables, have long been recognized for their potent anticancer and anti-inflammatory properties. Recent advancements in chemical biology have led to the development of fatty acid isothiocyanate esters (FAIEs), a novel class of compounds that conjugate the electrophilic ITC pharmacophore with fatty acids. This strategic esterification aims to enhance the bioavailability, cellular uptake, and targeted activity of ITCs. This technical guide provides an in-depth exploration of the biological activities of FAIEs, focusing on their mechanisms of action in key signaling pathways relevant to cancer, inflammation, and microbial infections. We will detail the causality behind experimental designs for their synthesis and evaluation, present standardized protocols, and discuss the interpretation of key data, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Rationale for Fatty Acid Conjugation

Isothiocyanates like sulforaphane and erucin are renowned for their health benefits, primarily attributed to their ability to modulate critical cellular signaling pathways.[1][2] These compounds exert their effects by inducing phase II detoxification enzymes, promoting apoptosis in cancer cells, and suppressing inflammatory responses.[1][3] The core mechanism often involves the electrophilic isothiocyanate group (-N=C=S), which readily reacts with nucleophilic thiol groups in proteins, notably on cysteine residues of key regulatory proteins.[4]

Despite their promise, the therapeutic application of natural ITCs can be limited by factors such as stability and bioavailability.[5] The conjugation of ITCs to fatty acids presents a compelling strategy to overcome these limitations. Fatty acids are fundamental components of cell membranes and are actively transported and metabolized within cells. By esterifying an ITC to a fatty acid, the resulting FAIE molecule can potentially leverage these lipid transport mechanisms to:

-

Enhance Lipophilicity and Cellular Uptake: Increased lipid solubility can facilitate passage across the cell membrane, leading to higher intracellular concentrations of the active ITC moiety.

-

Improve Bioavailability: The fatty acid tail can protect the reactive ITC group from premature degradation, potentially increasing its circulation time and tissue distribution.[6]

-

Modulate Activity: The nature of the fatty acid chain itself can influence the compound's biological activity and targeting.[7]

This guide will delve into the specific biological activities of these engineered molecules, providing both the mechanistic framework and the practical methodologies to explore their potential.

Core Mechanisms of Biological Activity

The bioactivity of FAIEs is rooted in the potent electrophilicity of the isothiocyanate group, which allows them to interact with and modulate key cellular signaling proteins. Two of the most critical pathways targeted are the Keap1-Nrf2 and the NF-κB signaling cascades.

Anticancer Activity: Activation of the Keap1-Nrf2 Antioxidant Response

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant and detoxifying response.[8] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to its repressor protein, Keap1, which facilitates its degradation.[9]

Many ITCs, and by extension FAIEs, are potent activators of this pathway.[10][11] The isothiocyanate group reacts with specific cysteine residues on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction.[4][12] This liberates Nrf2, allowing it to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, including those for Phase II detoxification enzymes like NAD(P)H Quinone Dehydrogenase 1 (NQO1) and Glutathione S-transferases (GSTs).[1][8] This induction of the body's own defense mechanisms helps to neutralize carcinogens and reduce oxidative stress, thereby inhibiting cancer initiation and progression.[1][13]

Beyond cytoprotection, ITCs can induce cell cycle arrest, particularly at the G2/M phase, preventing cancer cells from proliferating.[1] They also promote apoptosis (programmed cell death) in malignant cells by modulating the expression of key regulatory proteins like p53 and Bax.[1][5]

Antimicrobial Activity

Beyond their effects on mammalian cells, ITCs exhibit broad-spectrum antimicrobial activity against a range of pathogens, including bacteria and fungi. [14][15][16]The proposed mechanisms are multifaceted and include:

-

Enzyme Inactivation: The electrophilic ITC group can react with essential microbial enzymes, disrupting metabolic pathways. [17]* Membrane Disruption: The lipophilic nature of FAIEs may allow them to intercalate into and disrupt the integrity of microbial cell membranes.

-

Induction of Oxidative Stress: ITCs can generate reactive oxygen species (ROS) within microbial cells, leading to cellular damage and death. [18] The bactericidal (killing) rather than bacteriostatic (inhibiting growth) nature of many ITCs makes them attractive candidates for development as novel antimicrobial agents, particularly in an era of growing antibiotic resistance. [14]

Experimental Evaluation of Fatty Acid Isothiocyanate Esters

A systematic approach is crucial for characterizing the biological activity of novel FAIEs. This section outlines core experimental protocols, emphasizing the rationale behind each step.

Protocol 1: Synthesis of a Representative FAIE (Sulforaphane-Oleate Ester)

The synthesis of FAIEs typically involves the esterification of a fatty acid with an isothiocyanate-containing alcohol. Here, we describe a general method using N-hydroxysuccinimide (NHS) ester activation, a common and efficient method for forming amide or ester bonds. [19] Objective: To synthesize an oleic acid ester of sulforaphane.

Materials:

-

Oleic Acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Sulforaphane

-

Dichloromethane (DCM, anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Silica gel for column chromatography

Methodology:

-

Activation of Oleic Acid (Formation of NHS Ester):

-

Dissolve oleic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC (1.1 equivalents) dropwise to the solution. Causality: DCC is a coupling agent that facilitates the formation of the NHS ester by activating the carboxylic acid group of oleic acid.

-

Stir the reaction at 0°C for 1 hour, then at room temperature overnight. A white precipitate (dicyclohexylurea, DCU) will form.

-

Filter off the DCU precipitate and concentrate the filtrate under reduced pressure to obtain the crude oleic acid-NHS ester.

-

-

Esterification with Sulforaphane:

-

Dissolve the crude oleic acid-NHS ester and sulforaphane (1 equivalent) in anhydrous DMF.

-

Add a non-nucleophilic base like triethylamine (TEA, 1.2 equivalents). Causality: TEA acts as a base to deprotonate the hydroxyl group of sulforaphane (if starting from a hydroxylated precursor) or to scavenge any acid formed, driving the reaction forward.

-

Stir the reaction at room temperature for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., hexane:ethyl acetate gradient) to yield the pure fatty acid isothiocyanate ester.

-

Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic (cell-killing) effect of an FAIE on cancer cells and to calculate its IC50 value (the concentration that inhibits cell growth by 50%).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., human prostate cancer PC-3 cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the FAIE in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank control. Trustworthiness: The vehicle control is critical to ensure that the solvent used to dissolve the FAIE does not have its own cytotoxic effects.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Causality: During this incubation, only viable cells will convert the MTT to formazan.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_vehicle) * 100.

-

Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

-

Protocol 3: Western Blot for Nrf2 Nuclear Translocation

Objective: To qualitatively and semi-quantitatively measure the increase of Nrf2 protein in the nucleus following treatment with an FAIE, providing direct evidence of pathway activation.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. By separating nuclear and cytoplasmic proteins and then probing for Nrf2, we can visualize its translocation to the nucleus.

Methodology Workflow:

-

Cell Treatment and Lysis: Treat cells with the FAIE for a specified time (e.g., 4-6 hours). Harvest the cells and perform nuclear and cytoplasmic protein extraction using a commercial kit.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from the nuclear and cytoplasmic fractions onto a polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour. Causality: Blocking prevents the non-specific binding of antibodies to the membrane surface.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.

-

Trustworthiness: Simultaneously, probe separate blots or re-probe the same blot for loading controls: Lamin B1 (a nuclear marker) and GAPDH (a cytoplasmic marker). These controls are essential to verify the purity of the fractions and ensure that observed changes in Nrf2 are not due to loading errors.

-

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. An increased Nrf2 band in the nuclear fraction of treated cells compared to controls indicates successful activation.

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an FAIE that visibly inhibits the growth of a specific microorganism.

Methodology:

-

Prepare Inoculum: Grow a bacterial culture (e.g., E. coli or S. aureus) to the mid-logarithmic phase. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the FAIE in the broth.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the FAIE in which there is no visible turbidity (bacterial growth). [14]This can be confirmed by reading the optical density at 600 nm.

Data Summary and Interpretation

Effective data presentation is key to comparing the potency of different FAIEs. Tables provide a clear and concise summary of quantitative results.

Table 1: Comparative Anticancer Activity of FAIEs against PC-3 Prostate Cancer Cells

| Compound | Fatty Acid Moiety | IC50 (µM) after 48h | Nrf2 Nuclear Fold-Increase (at 10 µM) |

| Sulforaphane | - | 15.2 ± 1.8 | 4.5 ± 0.6 |

| FAIE-1 | Oleic Acid (C18:1) | 8.5 ± 0.9 | 6.2 ± 0.8 |

| FAIE-2 | Palmitic Acid (C16:0) | 12.1 ± 1.5 | 5.1 ± 0.7 |

| FAIE-3 | Linolenic Acid (C18:3) | 6.8 ± 0.7 | 7.5 ± 1.1 |

Data are presented as mean ± standard deviation from three independent experiments. Nrf2 fold-increase is relative to vehicle control.

Interpretation: The hypothetical data in Table 1 suggest that conjugating sulforaphane to fatty acids, particularly unsaturated ones like oleic and linolenic acid (FAIE-1 and FAIE-3), enhances its cytotoxic potency (lower IC50 values). This enhanced cytotoxicity correlates with a greater ability to induce Nrf2 nuclear translocation, suggesting a structure-activity relationship where the fatty acid tail improves cellular delivery and target engagement.

Table 2: Antimicrobial Activity of FAIEs

| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| Sulforaphane | 64 | 128 |

| FAIE-1 (Oleate) | 16 | 32 |

| FAIE-2 (Palmitate) | 32 | 64 |

Interpretation: Table 2 indicates that FAIEs exhibit significantly improved antimicrobial activity (lower MIC values) compared to the parent ITC against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The oleate ester (FAIE-1) appears more potent, possibly due to better interaction with the bacterial cell membrane.

Future Directions and Conclusion

Fatty acid isothiocyanate esters represent a promising frontier in drug discovery. The ability to tune their biological activity by modifying the fatty acid chain opens up vast possibilities for developing more potent and targeted therapeutics. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing a library of FAIEs with varying fatty acid chain lengths and degrees of saturation to optimize activity for specific targets.

-

In Vivo Efficacy and Pharmacokinetics: Moving beyond cell culture to evaluate the efficacy, distribution, metabolism, and excretion of lead FAIE candidates in preclinical animal models of cancer and inflammation.

-

Mechanism of Enhanced Uptake: Elucidating the precise cellular transport mechanisms that FAIEs utilize to enter cells.

References

-

Moon, D. O., Kim, M. O., Kang, S. H., Kim, H. D., & Kim, G. Y. (2009). Anti-NF-κB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling. Free Radical Biology and Medicine, 47(9), 1309-1320. [Link]

-

Keum, Y. S. (2013). Mechanisms of Nrf2/Keap1-Dependent Phase II Cytoprotective and Detoxifying Gene Expression and Potential Cellular Targets of Chemopreventive Isothiocyanates. Oxidative Medicine and Cellular Longevity, 2013, 825126. [Link]

-

Min, J. K., & Cho, M. L. (2023). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. International Journal of Molecular Sciences, 24(3), 2533. [Link]

-

Prakash, P., & Gupta, S. (2024). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Oncology, 14, 1370259. [Link]

-

Bayat Mokhtari, R., Baluch Nargan, T., & Yaghoubi, A. (2023). Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy. Molecules, 28(3), 989. [Link]

-

Keum, Y. S., & Choi, B. Y. (2014). Molecular and chemical regulation of the Keap1-Nrf2 signaling pathway. Molecules, 19(7), 10074-10089. [Link]

-

Kim, M. O., & Kim, G. Y. (2009). Anti-NF-κB and anti-inflammatory activities of synthetic isothiocyanates. Dongguk University. [Link]

-

Jakubíková, J., Sedlák, J., Bod'o, J., & Bao, Y. (2005). Effect of Isothiocyanates on Nuclear Accumulation of NF-κB, Nrf2, and Thioredoxin in Caco-2 Cells. Journal of Agricultural and Food Chemistry, 53(15), 5895-5900. [Link]

-

Ko, H. S., Kim, K., Na, Y. R., Yeom, C. H., Nho, C. W., Cho, Y. S., Kim, J., & Park, K. W. (2025). Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes. The Journal of Nutritional Biochemistry, 144, 109963. [Link]

-

Mazarakis, N., Anderson, J., Toh, Z. Q., Higgins, R. A., Ha Do, L. A., Luwor, R. B., & Licciardi, P. V. (2021). Examination of Novel Immunomodulatory Effects of L-Sulforaphane. Nutrients, 13(8), 2841. [Link]

-

Srivastava, S. K., & Singh, S. V. (2015). Mechanisms of the Anticancer Effects of Isothiocyanates. Methods in Enzymology, 551, 111-137. [Link]

-

Kensler, T. W., & Egner, P. A. (2018). KEAP1 and done? Targeting the NRF2 pathway with sulforaphane. Cancer Prevention Research, 11(10), 579-582. [Link]

-

Raimondi, L., Sblendorio, T. A., De Bellis, M., & Fumarola, C. (2009). The isothiocyanate produced from Glucomoringin inhibits NF-kB and reduces myeloma growth in nude mice. Biochemical Pharmacology, 79(8), 1141-1148. [Link]

-

Higdon, J. V., & Williams, D. (2017). Isothiocyanates. Linus Pauling Institute, Oregon State University. [Link]

-

Park, K. W., et al. (2025). Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes. DSpace at KIST. [Link]

-

Shinali, T. S., Zhang, Y., Altaf, M., & Shang, N. (2024). The Valorization of Wastes and Byproducts from Cruciferous Vegetables: A Review on the Potential Utilization of Cabbage, Cauliflower, and Broccoli Byproducts. Foods, 13(1), 143. [Link]

-

Zhang, Y., & Tang, L. (2022). Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma. Cancers, 14(22), 5588. [Link]

-

Singh, S. V., & Srivastava, S. K. (2015). Mechanisms of the Anticancer Effects of Isothiocyanates. ResearchGate. [Link]

-

Samec, D., & Karalija, E. (2023). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Antioxidants, 12(11), 1969. [Link]

-

Li, Y., et al. (2019). Allyl isothiocyanate ameliorates lipid accumulation and inflammation in nonalcoholic fatty liver disease via the Sirt1/AMPK and NF-κB signaling pathways. World Journal of Gastroenterology, 25(34), 5120-5133. [Link]

-

Borges, F., & Milhazes, N. (2018). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 577-582. [Link]

-

Dufour, V., Van der Wal, H., & Stahl, M. (2015). Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates. Frontiers in Microbiology, 6, 822. [Link]

-

Marzocco, S., & Piaz, F. D. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 23(3), 624. [Link]

-

Dufour, V., & Stahl, M. (2015). The antibacterial properties of isothiocyanates. Microbiology, 161(Pt 2), 229-243. [Link]

-

Piaz, F. D., & Marzocco, S. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. MDPI. [Link]

-

Borges, A., & Saavedra, M. J. (2015). Antimicrobial properties of isothiocyanates in food preservation. ResearchGate. [Link]

-

Melchini, A., & Traka, M. H. (2010). Biological Profile of Erucin: A New Promising Anticancer Agent from Cruciferous Vegetables. Toxins, 2(4), 593-612. [Link]

-

Milelli, A., Fimognari, C., Ticchi, N., Neviani, P., Minarini, A., & Tumiatti, V. (2014). Isothiocyanate synthetic analogs: biological activities, structure-activity relationships and synthetic strategies. Mini-Reviews in Medicinal Chemistry, 14(12), 963-977. [Link]

-

Brown, K. K., & Hampton, M. B. (2011). Biological targets of isothiocyanates. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(9), 888-894. [Link]

-

Angelino, D., & Jeffery, E. H. (2019). Bioavailability and biotransformation of sulforaphane and erucin metabolites in different biological matrices determined by LC–MS–MS. ResearchGate. [Link]

-

Gasper, A. V., & Traka, M. H. (2023). Interplay Between Sulforaphane Activation and Host Lipid Metabolism under High-Fat Diet Conditions. ResearchGate. [Link]

-

Bartoszek, A. (2019). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. Current Pharmaceutical Design, 25(15), 1717-1728. [Link]

-

Melchini, A., & Traka, M. H. (2010). Erucin, a new promising cancer chemopreventive agent from rocket salads, shows anti-proliferative activity on human lung carcinoma A549 cells. ResearchGate. [Link]

-

Zhao, L., et al. (2025). Protective role of sulforaphane in lipid metabolism-related diseases. Molecular Biology Reports. [Link]

-

Al-Arif, A., & Blecher, M. (1973). Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids. Journal of Lipid Research, 14(3), 344-345. [Link]

-

Kim, J. H., & Kim, H. K. (2018). Synthesis of Isoamyl Fatty Acid Ester, a Flavor Compound, by Immobilized Rhodococcus Cutinase. Journal of Microbiology and Biotechnology, 28(10), 1754-1761. [Link]

-

Zhou, D., et al. (2019). Sulforaphane Improves Lipid Metabolism by Enhancing Mitochondrial Function and Biogenesis In Vivo and In Vitro. Molecular Nutrition & Food Research, 63(4), e1800795. [Link]

-

Traka, M. H., & Gasper, A. V. (2023). Sulforaphane Bioactivation by the Gut Microbiome: A Key Mediator in Reducing Lipid Accumulation and Oxidative Stress in High-Fat-Diet-Fed Subjects. ResearchGate. [Link]

-

Melchini, A., & Traka, M. H. (2013). Antiproliferative Activity of the Dietary Isothiocyanate Erucin, a Bioactive Compound from Cruciferous Vegetables, on Human Prostate Cancer Cells. ResearchGate. [Link]

-

Li, Y., & Zhang, Y. (2024). Sulforaphane Ameliorates High-Fat-Diet-Induced Metabolic Abnormalities in Young and Middle-Aged Obese Male Mice. International Journal of Molecular Sciences, 25(7), 3747. [Link]

-

Martelli, A., & Testai, L. (2023). Erucin, an H2S-Releasing Isothiocyanate, Exerts Anticancer Effects in Human Triple-Negative Breast Cancer Cells Triggering Autophagy-Dependent Apoptotic Cell Death. Biomedicines, 11(4), 1129. [Link]

-

Wikipedia contributors. (2024). Fatty acid synthesis. Wikipedia. [Link]

-

Fraile, J. M., & Mayoral, J. A. (2013). Synthetic Transformations for the Valorization of Fatty Acid Derivatives. Digital CSIC. [Link]

-

Kirsanovs, V., & Miertus, S. (2023). A New Approach for Synthesizing Fatty Acid Esters from Linoleic-Type Vegetable Oil. Processes, 11(5), 1541. [Link]

Sources

- 1. Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of the Anticancer Effects of Isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy [mdpi.com]

- 4. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Protective role of sulforaphane in lipid metabolism-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of Nrf2/Keap1-Dependent Phase II Cytoprotective and Detoxifying Gene Expression and Potential Cellular Targets of Chemopreventive Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 10. scilit.com [scilit.com]

- 11. researchgate.net [researchgate.net]

- 12. DSpace at KIST: Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes [pubs.kist.re.kr]

- 13. Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates [frontiersin.org]

- 15. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The antibacterial properties of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Degradation Pathways of Isothiocyanate Compounds in Solution

Introduction: The Duality of Isothiocyanate Reactivity

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds with the general structure R-N=C=S.[1] Found abundantly in cruciferous vegetables as their glucosinolate precursors, ITCs are released upon plant tissue damage through the enzymatic action of myrosinase.[2][3] These compounds, including well-studied examples like sulforaphane from broccoli and allyl isothiocyanate from mustard, are of significant interest to researchers in nutrition, pharmacology, and drug development due to their potent biological activities, which include anticarcinogenic, anti-inflammatory, and antimicrobial properties.[1][4][5][6]

The therapeutic potential of isothiocyanates is intrinsically linked to the electrophilic nature of the central carbon atom in the -N=C=S group.[1][4][7] This electrophilicity allows ITCs to readily react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins, which is a key mechanism behind their bioactivity.[7] However, this high reactivity also renders them inherently unstable in solution, posing a significant challenge for their formulation into stable therapeutic agents or for preserving their content in functional foods.[3][4] Understanding the factors that govern their stability and the pathways through which they degrade is therefore of paramount importance for any scientist working with these molecules. This guide provides a comprehensive overview of the chemical stability of isothiocyanates in solution, detailing the primary degradation pathways and outlining robust analytical methodologies for their study.

Core Principles of Isothiocyanate Instability

The stability of an isothiocyanate in solution is not an intrinsic constant but rather a dynamic property influenced by a confluence of environmental factors. The primary drivers of ITC degradation are the composition of the solvent system and the physical conditions to which it is exposed.

The Role of the Solvent: Aqueous vs. Aprotic Environments

The choice of solvent is a critical determinant of isothiocyanate stability. Aprotic solvents, such as acetonitrile, dichloromethane, and ethyl acetate, are generally considered to be relatively inert environments for ITCs.[8] In contrast, aqueous solutions present a significant challenge to ITC stability.[4][9][10] The nucleophilic nature of water itself, along with the potential for ionization of other solution components, creates a reactive environment that promotes degradation.[4][10][11] This is a crucial consideration in drug development, where formulations often require aqueous vehicles, and in biological systems, which are predominantly aqueous.

Major Degradation Pathways of Isothiocyanates

The degradation of isothiocyanates in solution proceeds through several well-defined chemical pathways. The predominant pathway is often dictated by the specific conditions of the solution, particularly its pH and the presence of other nucleophilic species.

Hydrolysis: The Ubiquitous Reaction with Water

In aqueous environments, isothiocyanates undergo hydrolysis, a reaction with water that leads to the formation of an unstable thiocarbamic acid intermediate. This intermediate rapidly decomposes to yield a primary amine and carbonyl sulfide, which can be further hydrolyzed to carbon dioxide and hydrogen sulfide.[12]

The rate of hydrolysis is highly dependent on pH and temperature.[11][13] Generally, the reaction is slow in neutral and acidic conditions but is significantly accelerated under alkaline conditions due to the increased concentration of the more nucleophilic hydroxide ion.[13] For instance, the thermal degradation of allyl isothiocyanate (AITC) in boiling water has been shown to produce allylamine, which can then react with remaining AITC to form N,N'-diallylthiourea.[14] The degradation of sulforaphane in aqueous solutions has also been observed to follow first-order kinetics, with the rate increasing with both temperature and pH.[15]

Caption: General pathway for the hydrolysis of isothiocyanates.

Aminolysis: Formation of Thiourea Derivatives

Isothiocyanates react readily with primary and secondary amines to form thiourea derivatives.[1][16] This reaction, known as aminolysis, is often faster than hydrolysis, especially in solutions containing high concentrations of amines, such as biological media or nutrient broths.[9] The rate of this reaction is also pH-dependent, with more alkaline conditions (pH 9-11) favoring the reaction with amine groups.[16]

This pathway is particularly relevant in the context of biological systems, where ITCs can react with the amino groups of amino acids, peptides, and proteins.[1] For example, the reaction of phenyl isothiocyanate with the N-terminal amino group of peptides is the basis of the Edman degradation for protein sequencing.[7]

Caption: Reaction of an isothiocyanate with an amine to form a thiourea.

Reaction with Thiols: The Dithiocarbamate Pathway

The thiol group (-SH) is a potent nucleophile that reacts with isothiocyanates to form dithiocarbamates.[16][17] This reaction is highly significant in biological systems due to the abundance of low-molecular-weight thiols like glutathione (GSH) and cysteine, as well as thiol-containing proteins.[7][17] The reaction with GSH is the first step in the major metabolic pathway for the detoxification and excretion of ITCs in vivo.[6][7]

The reaction with thiols is also pH-dependent, typically occurring under slightly acidic to neutral conditions (pH 6-8).[16] In some cases, the initial dithiocarbamate adduct can be reversible.[4]

Caption: Formation of a dithiocarbamate from an isothiocyanate and a thiol.

Quantitative Analysis of Isothiocyanate Stability and Degradation

A systematic study of ITC stability requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the cornerstone of such investigations.[18][19]

Experimental Protocol: HPLC-Based Stability Assay

This protocol outlines a general procedure for assessing the stability of an isothiocyanate compound in a buffered aqueous solution over time.

1. Preparation of Stock and Working Solutions: a. Prepare a concentrated stock solution of the isothiocyanate (e.g., 10 mM) in an aprotic solvent like acetonitrile or DMSO to minimize initial degradation. b. Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 7, and 9). c. The working solution is prepared by diluting the stock solution into the desired buffer to a final concentration suitable for HPLC analysis (e.g., 100 µM). This is considered the t=0 time point.

2. Incubation and Sampling: a. Incubate the working solutions at a controlled temperature (e.g., 25°C or 37°C). Protect from light if the compound is light-sensitive. b. At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample. c. Immediately quench any further degradation by diluting the aliquot in a cold, aprotic solvent (e.g., acetonitrile) or by adding a quenching reagent if necessary.

3. HPLC-UV/MS Analysis: a. Analyze the samples using a validated reverse-phase HPLC method. A C18 column is commonly used. b. The mobile phase typically consists of a gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. c. Monitor the disappearance of the parent isothiocyanate peak and the appearance of degradation product peaks over time. UV detection is suitable for many ITCs, while MS detection provides greater sensitivity and structural information on the degradation products.[20]

4. Data Analysis: a. Plot the concentration of the parent isothiocyanate as a function of time. b. Determine the degradation kinetics by fitting the data to an appropriate kinetic model (e.g., first-order decay).[21] The first-order rate equation is: ln([ITC]t / [ITC]0) = -kt, where [ITC]t is the concentration at time t, [ITC]0 is the initial concentration, and k is the degradation rate constant. c. The half-life (t1/2) of the compound under the specific conditions can be calculated as t1/2 = 0.693 / k.

Caption: Workflow for an HPLC-based isothiocyanate stability study.

Data Presentation: Factors Influencing Sulforaphane Degradation

The following table summarizes representative data on the degradation of sulforaphane, illustrating the impact of temperature and pH.

| Condition | Temperature (°C) | pH | Degradation Rate Constant (k) (d⁻¹) | Half-life (t₁/₂) (days) | Reference |

| Broccoli Extract | 60 | 6.0 | 0.24 | 2.89 | [21] |

| Broccoli Extract | 90 | 6.0 | 11.3 | 0.06 | [21] |

| Blanched Broccoli | 10 | - | 0.014 | 49.5 | [21] |

| Blanched Broccoli | -1 | - | 0.122 | 5.68 | [21] |

| Broccoli Extract | 60 | 2.2 | ~0.05 (estimated) | ~13.9 | [15] |

| Broccoli Extract | 100 | 6.0 | ~1.2 (estimated) | ~0.58 | [15] |

Note: Rate constants and half-lives are derived or directly cited from the referenced literature. Some values are estimated from graphical data.

The Cyclocondensation Assay: A Tool for Total Isothiocyanate Quantification

For the quantification of total isothiocyanates in a sample, particularly in complex mixtures like plant extracts, the cyclocondensation reaction with 1,2-benzenedithiol is an invaluable tool.[7][22] This method is based on the quantitative reaction of nearly all aliphatic and aromatic ITCs with an excess of 1,2-benzenedithiol to form 1,3-benzodithiole-2-thione, a product with a strong UV absorbance at 365 nm.[22][23]

Experimental Protocol: Cyclocondensation Assay

1. Reagent Preparation: a. Prepare a solution of 1,2-benzenedithiol in a suitable solvent like methanol. b. Prepare a potassium phosphate buffer (e.g., pH 8.5).

2. Reaction Setup: a. To a sample containing the isothiocyanate, add the buffer and the 1,2-benzenedithiol solution. b. Incubate the reaction mixture at a controlled temperature (e.g., 65°C) for a defined period (e.g., 1 hour) to ensure complete reaction.

3. Spectrophotometric Measurement: a. After incubation, cool the reaction mixture to room temperature. b. Measure the absorbance of the solution at 365 nm using a spectrophotometer. c. Quantify the amount of 1,3-benzodithiole-2-thione formed by using its molar extinction coefficient (ε ≈ 23,000 M⁻¹cm⁻¹).[22] This value is directly proportional to the initial amount of isothiocyanate in the sample.

Sources

- 1. rjpharmacognosy.ir [rjpharmacognosy.ir]

- 2. Isothiocyanate metabolism, distribution, and interconversion in mice following consumption of thermally processed broccoli sprouts or purified sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulforaphane Bioavailability from Glucoraphanin-Rich Broccoli: Control by Active Endogenous Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The 1,2-Benzenedithiole-Based Cyclocondensation Assay, a Valuable Tool for Measurement of Chemopreventive Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. thaiscience.info [thaiscience.info]

- 10. researchgate.net [researchgate.net]

- 11. Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. ftb.com.hr [ftb.com.hr]

- 14. lib3.dss.go.th [lib3.dss.go.th]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 21. Kinetic study of sulforaphane stability in blanched and un-blanched broccoli (Brassica oleracea var. italica) florets during storage at low temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Guide to Isothiocyanates as Potent Enzyme Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Cruciferous Crunch

Isothiocyanates (ITCs) are a class of organosulfur compounds renowned for their pungent flavor and, more importantly, their significant therapeutic potential.[1][2] Derived from the enzymatic hydrolysis of glucosinolates—secondary metabolites abundant in cruciferous vegetables like broccoli, watercress, and cabbage—these molecules have transitioned from dietary components to serious candidates in chemoprevention and therapeutic development.[1][2][3][4] The conversion is catalyzed by the myrosinase enzyme, which becomes active when the plant's cells are damaged, such as through chewing.[1][2][5]

This guide moves beyond a general overview to provide a deep, mechanistic exploration of the primary mode of action for many ITCs: enzyme inhibition. For researchers and drug developers, understanding how, why, and which enzymes are targeted by ITCs is fundamental to harnessing their power. We will dissect the covalent and non-covalent interactions, explore the key enzyme families that are modulated, and provide practical, field-proven methodologies for studying these interactions in the laboratory.

Section 1: The Chemistry of Inhibition - The Electrophilic Core

The biological activity of isothiocyanates is intrinsically linked to the electrophilic nature of the carbon atom in their defining -N=C=S functional group. This group readily reacts with nucleophiles, particularly the sulfhydryl (thiol) groups of cysteine residues within proteins.[5][6][7] This interaction often results in the formation of a stable dithiocarbamate adduct, leading to irreversible, covalent inhibition of the target enzyme.[4][5] This covalent modification is a cornerstone of their potent and often sustained biological effects.

While covalent modification is a primary mechanism, competitive inhibition has also been observed, particularly with enzymes like cytochrome P450s.[4] The specific isothiocyanate structure—whether it is aliphatic like sulforaphane (SFN) or aromatic like phenethyl isothiocyanate (PEITC)—plays a crucial role in determining its target specificity and inhibitory potency.[8][9]

Section 2: Key Enzyme Targets and Therapeutic Implications

Isothiocyanates do not act on a single target but rather modulate a wide array of enzyme families. This pleiotropic activity is the basis for their broad therapeutic potential, from cancer prevention to anti-inflammatory action.

Modulation of Biotransformation Enzymes (Phases I & II)

A significant portion of the chemopreventive effects of ITCs is attributed to their influence on enzymes responsible for metabolizing xenobiotics, including carcinogens.[5][10]

-

Phase I Enzyme Inhibition (Cytochrome P450s): Phase I enzymes, particularly the cytochrome P450 (CYP) family, are often responsible for activating pro-carcinogens into their ultimate carcinogenic forms.[4][11] ITCs can inhibit various CYP isoforms (e.g., CYP1A1, CYP1A2, CYP2B1, CYP3A4), thereby blocking this critical activation step.[3][9][12][13]

-

Mechanism Insight: The inhibition can be competitive or via direct covalent modification.[4] Studies have shown that aromatic ITCs like PEITC are often more potent inhibitors of certain CYPs than aliphatic ITCs like sulforaphane.[3][8][9] It's crucial to note that ITC metabolites, such as their thiol conjugates, are generally less potent, indicating that the free ITC is the primary inhibitory agent.[9][14][15]

-

-

Phase II Enzyme Induction (The Nrf2 Pathway): While this guide focuses on inhibition, it is scientifically imperative to mention the potent ability of ITCs, especially sulforaphane, to induce Phase II detoxification enzymes (e.g., GSTs, NQO1).[1][3][11] This occurs not through direct enzyme activation but by targeting the Keap1 protein. ITCs react with cysteine residues on Keap1, causing it to release the transcription factor Nrf2, which then translocates to the nucleus and activates the Antioxidant Response Element (ARE), upregulating the expression of numerous protective enzymes.[3][16] This dual action—inhibiting carcinogen activation (Phase I) while boosting carcinogen detoxification (Phase II)—is a powerful strategy for chemoprevention.[6]

Epigenetic Regulation: Histone Deacetylase (HDAC) Inhibition

One of the most exciting areas of ITC research is their role as HDAC inhibitors.[17] HDACs remove acetyl groups from histones, leading to condensed chromatin and transcriptional repression. In cancer, HDACs can silence tumor suppressor genes.[18]

-

Mechanism Insight: ITCs like sulforaphane and its metabolites can inhibit HDAC activity, leading to histone hyperacetylation and the re-expression of silenced genes, such as the cell cycle inhibitor p21.[1][16][18][19][20] This can trigger cell cycle arrest and apoptosis in cancer cells.[17][18][21] Evidence suggests that ITC metabolites formed via the mercapturic acid pathway, such as SFN-cysteine, may be the active forms that fit into the HDAC active site.[18] This epigenetic modulation makes ITCs promising agents for cancer therapy and prevention.[19][22]

Control of Tumor Microenvironment: Matrix Metalloproteinase (MMP) Inhibition

MMPs are a family of enzymes that degrade the extracellular matrix (ECM), a process essential for tumor invasion and metastasis.[23][24] Several ITCs have been shown to suppress the activity and expression of key MMPs, particularly MMP-2 and MMP-9.[24][25][26]

-

Mechanism Insight: Rather than direct enzymatic inhibition, ITCs often suppress MMPs by targeting upstream signaling pathways. For example, ITCs can inhibit the phosphorylation of Focal Adhesion Kinase (FAK), ERK1/2, and Akt, which in turn prevents the activation of transcription factors like NF-κB and AP-1 that are required for MMP-9 gene expression.[23][25] By preventing ECM degradation, ITCs can effectively reduce the metastatic potential of cancer cells.[23][25]

Protein Homeostasis: Deubiquitinating Enzyme (DUB) Inhibition

A more recently discovered mechanism involves the inhibition of deubiquitinating enzymes (DUBs), which regulate protein stability. Certain DUBs, like USP9x and UCH37, are overexpressed in cancers and protect anti-apoptotic proteins (e.g., Mcl-1) from degradation.[27][28]

-

Mechanism Insight: Aromatic ITCs like BITC and PEITC have been shown to inhibit USP9x and UCH37 at physiologically relevant concentrations.[27][29] This inhibition leads to increased ubiquitination and subsequent degradation of oncoproteins like Mcl-1 and Bcr-Abl, making cancer cells more susceptible to apoptosis.[27][28] This discovery opens a new therapeutic avenue, positioning ITCs as modulators of the ubiquitin-proteasome system.

Summary of Key Enzyme Targets

| Enzyme Family | Key Examples | Primary ITC Inhibitors | Mechanism of Inhibition | Therapeutic Implication |

| Cytochrome P450s (Phase I) | CYP1A1, CYP1A2, CYP2B1, CYP3A4 | PEITC, BITC, SFN[3][8][9] | Competitive & Covalent Modification[4] | Cancer Chemoprevention (Inhibition of pro-carcinogen activation)[5] |

| Histone Deacetylases (HDACs) | Class I and II HDACs | Sulforaphane (SFN), PEITC, BITC[18][19] | Active Site Inhibition (by metabolites)[18] | Cancer Therapy (Re-expression of tumor suppressor genes)[1][16] |

| Matrix Metalloproteinases (MMPs) | MMP-2, MMP-9 | PEITC, BITC, SFN[23][25][26] | Suppression of upstream signaling (FAK, Akt, NF-κB)[23][25] | Anti-metastatic Therapy (Inhibition of ECM degradation)[25] |

| Deubiquitinating Enzymes (DUBs) | USP9x, UCH37 | BITC, PEITC[27][29] | Direct Inhibition[27] | Cancer Therapy (Degradation of oncoproteins like Mcl-1)[28] |

| Cholinesterases | Acetylcholinesterase, Butyrylcholinesterase | Phenyl ITC derivatives[30] | Direct Inhibition[30] | Neuroprotection (Potential for Alzheimer's disease therapy)[30] |

Section 3: Experimental Design & Protocols